![molecular formula C19H16BrNO3 B5208060 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5208060.png)
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BIVA-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BIVA-4 belongs to the family of cyano-substituted stilbene derivatives, which have been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
科学研究应用
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It reduces the level of reactive oxygen species, which are known to contribute to the development of inflammation. This compound has potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
作用机制
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid exerts its biological activities by modulating various signaling pathways in cells. It activates the p53 pathway, which is involved in cell cycle regulation and apoptosis. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also activates the JNK pathway, which is involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on cells. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the level of oxidative stress and inflammation in cells. This compound has been found to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer and anti-inflammatory agent.
实验室实验的优点和局限性
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. This compound has been extensively studied in vitro and in vivo, providing a wealth of data on its biological activities and potential applications. However, this compound has some limitations for lab experiments. Its low solubility in water and some organic solvents makes it difficult to use in certain assays. Its high melting point also makes it challenging to handle and dissolve.
未来方向
There are several future directions for the study of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of this compound with other anti-cancer and anti-inflammatory agents. The use of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes, could also be explored. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory activities, as well as its low toxicity in normal cells, make it a promising candidate for the development of new therapeutic agents. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of this compound as a therapeutic agent.
合成方法
The synthesis of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 3-bromo-4-isopropoxybenzaldehyde with malononitrile in the presence of a base, followed by the reaction of the resulting intermediate with 4-bromobenzoic acid. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is reported to be around 50%.
属性
IUPAC Name |
4-[(E)-2-(3-bromo-4-propan-2-yloxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-12(2)24-18-8-3-13(10-17(18)20)9-16(11-21)14-4-6-15(7-5-14)19(22)23/h3-10,12H,1-2H3,(H,22,23)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBVVIJJGLDPF-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
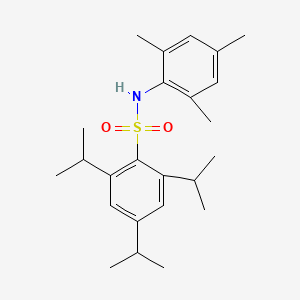
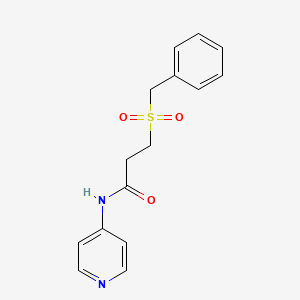

![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
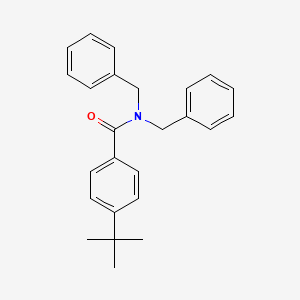
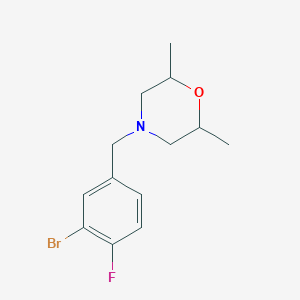
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208050.png)
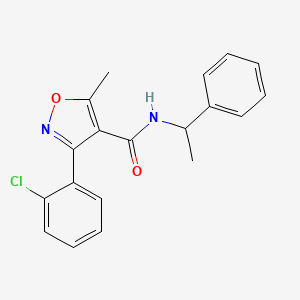
![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)